![molecular formula C14H13Cl2N B3170142 2,5-Dichloro-N-phenethylaniline CAS No. 940367-93-1](/img/structure/B3170142.png)
2,5-Dichloro-N-phenethylaniline
Overview
Description
2,5-Dichloro-N-phenethylaniline is a chemical compound with the molecular formula C14H13Cl2N and a molecular weight of 266.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-N-phenethylaniline consists of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
2,5-Dichloro-N-phenethylaniline is characterized by a molecular weight of 266.17 . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Organic Synthesis and Chemical Reactivity
One area of research focuses on the synthesis and reactivity of related aromatic compounds, which are often used as intermediates in the production of more complex molecules. For example, studies on dihydrophenylalanine derivatives highlight the versatility of aromatic compounds in biosynthesis and antibiotic synthesis, illustrating the complex pathways through which simple aromatic compounds can be transformed into biologically active molecules (Crawford et al., 2011).
Photophysical and Photochemical Properties
Research into the photochemical properties of aromatic compounds, including those related to "2,5-Dichloro-N-phenethylaniline," has shown that these compounds can undergo various photolysis reactions to form heterocyclic compounds. Such studies are crucial for understanding the behavior of aromatic compounds under light exposure, which has implications for their use in photovoltaic materials and photo-initiated synthesis (Guizzardi et al., 2000).
Materials Science and Polymer Chemistry
In materials science, research into related compounds has been directed towards understanding their incorporation into polymers for anticorrosion properties. This highlights the potential of "2,5-Dichloro-N-phenethylaniline" in the development of materials with improved durability and resistance to degradation (Ma et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-N-(2-phenylethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c15-12-6-7-13(16)14(10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOFCGFSDNYHGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-N-phenethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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